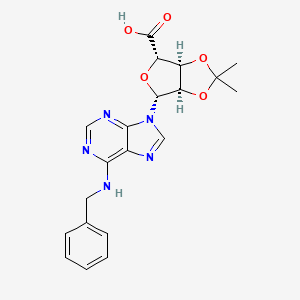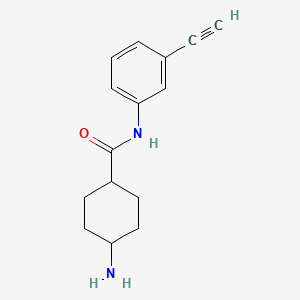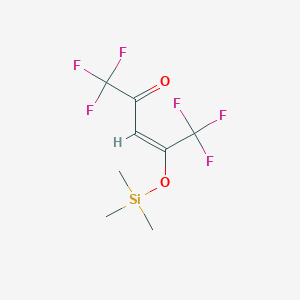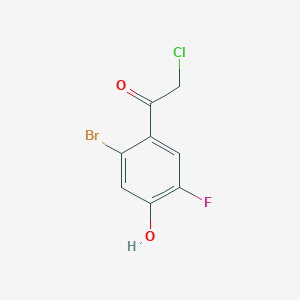![molecular formula C17H20O3 B13717315 Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a methylbenzoyl group attached to a bicyclo[2.2.1]heptane framework, which also contains a carboxylic acid ester group. The compound’s structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methylbenzoyl group: The methylbenzoyl group can be introduced via Friedel-Crafts acylation, using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid: Lacks the methyl ester group.
Exo-3-(4-chlorobenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester: Contains a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester is unique due to its specific substitution pattern and the presence of both a bicyclic core and a methyl ester group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C17H20O3 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
methyl (1S,2S,3S,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20O3/c1-10-3-5-11(6-4-10)16(18)14-12-7-8-13(9-12)15(14)17(19)20-2/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15+/m1/s1 |
Clé InChI |
UWUZHWZTVWBEBT-QPSCCSFWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)








